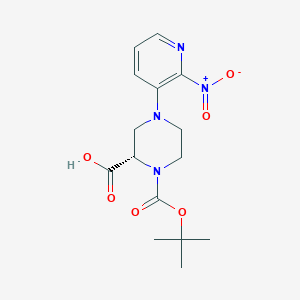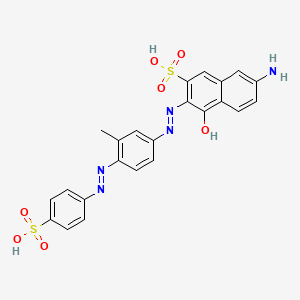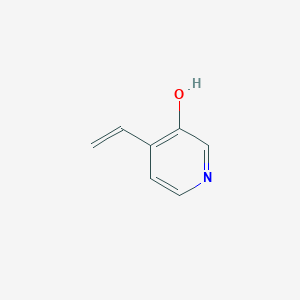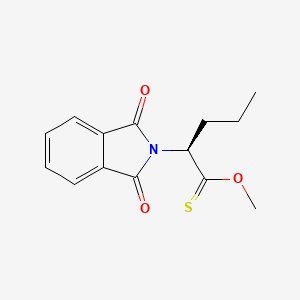
Methyl-(S)-2-phtalimido-4-methylthiobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-(S)-2-phtalimido-4-methylthiobutanoate is an organic compound with a complex structure that includes a phthalimide group, a methylthio group, and a butanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(S)-2-phtalimido-4-methylthiobutanoate typically involves a multi-step process. One common method starts with the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with a suitable thiol compound to introduce the methylthio group. The final step involves esterification with methanol to form the butanoate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl-(S)-2-phtalimido-4-methylthiobutanoate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phthalimide group can be reduced to a primary amine using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Amides and esters.
Wissenschaftliche Forschungsanwendungen
Methyl-(S)-2-phtalimido-4-methylthiobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl-(S)-2-phtalimido-4-methylthiobutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The phthalimide group can form strong interactions with protein active sites, while the methylthio group can modulate the compound’s reactivity and binding affinity. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl-(S)-2-phthalimido-4-methylthiobutanoate: A similar compound with a slightly different structure.
Phthalimide derivatives: Compounds with the phthalimide group but different substituents.
Thioesters: Compounds with a sulfur-containing ester group.
Uniqueness
Methyl-(S)-2-phtalimido-4-methylthiobutanoate is unique due to its combination of a phthalimide group, a methylthio group, and a butanoate ester. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H15NO3S |
|---|---|
Molekulargewicht |
277.34 g/mol |
IUPAC-Name |
O-methyl (2S)-2-(1,3-dioxoisoindol-2-yl)pentanethioate |
InChI |
InChI=1S/C14H15NO3S/c1-3-6-11(14(19)18-2)15-12(16)9-7-4-5-8-10(9)13(15)17/h4-5,7-8,11H,3,6H2,1-2H3/t11-/m0/s1 |
InChI-Schlüssel |
MHXVLPRKSCMGCZ-NSHDSACASA-N |
Isomerische SMILES |
CCC[C@@H](C(=S)OC)N1C(=O)C2=CC=CC=C2C1=O |
Kanonische SMILES |
CCCC(C(=S)OC)N1C(=O)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



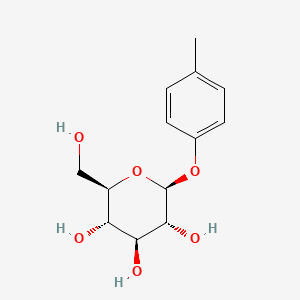
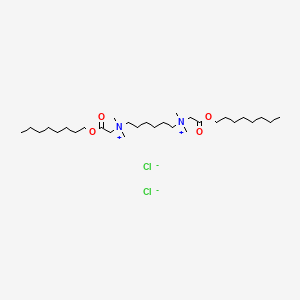
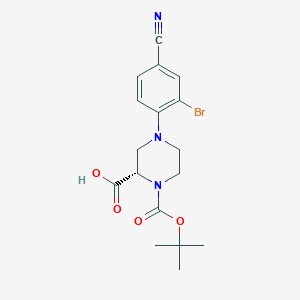
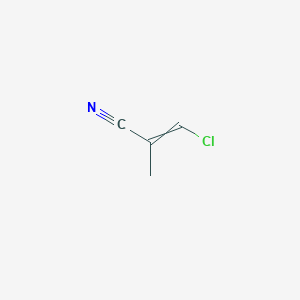

![N-[2-[2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl]ethylenediamine](/img/structure/B13733985.png)
